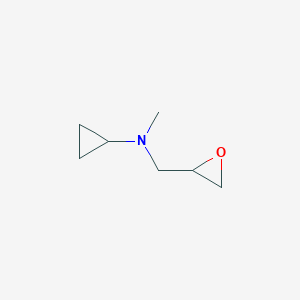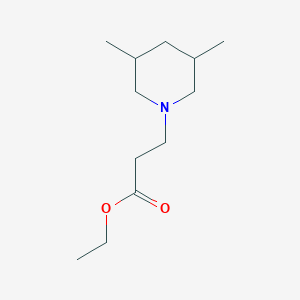
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
The compound “1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid” appears to be a complex organic molecule. It contains several functional groups, including a 1,4-benzodioxin ring, a 1,2,3-triazole ring, and a carboxylic acid group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science.
Synthesis Analysis
Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis for this compound. However, based on its structure, it’s likely that its synthesis would involve the formation of the 1,4-benzodioxin ring, the 1,2,3-triazole ring, and the attachment of the ethyl group and the carboxylic acid group.Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The 1,4-benzodioxin ring and the 1,2,3-triazole ring are both heterocyclic structures, which can have interesting electronic and steric properties. The carboxylic acid group is a polar functional group that can participate in hydrogen bonding, which could influence the compound’s physical and chemical properties.Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo. However, the presence of the 1,2,3-triazole ring and the carboxylic acid group suggests that it could participate in a variety of chemical reactions. The 1,2,3-triazole ring can act as a versatile building block in organic synthesis, while the carboxylic acid group can undergo typical acid-base reactions, esterification, and amide formation.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar carboxylic acid group could make this compound soluble in polar solvents, while the presence of the ethyl group could increase its solubility in non-polar solvents.Scientific Research Applications
Anti-inflammatory Properties
Research has indicated the potential anti-inflammatory properties of compounds containing the 2,3-dihydro-1,4-benzodioxin subunit. Studies have shown that these compounds, such as 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, can exhibit potency comparable to Ibuprofen in rat paw edema assays, suggesting their relevance in anti-inflammatory applications (Vazquez et al., 1996). Further synthesis and evaluation of rac-2-(2,3-dihydro-1,4-benzodioxin)propionic acid and its enantiomers have also been explored to understand their anti-inflammatory properties (Vazquez et al., 1997).
Antimicrobial Activity
Compounds related to 1,2,3-triazoles have been synthesized and evaluated for their antimicrobial properties. Studies have found that some of these compounds exhibit significant antimicrobial activities, indicating their potential use in treating infections (Holla et al., 2005); (Arustamyan et al., 2019).
Anticancer Potential
Research into the synthesis and evaluation of 1,2,4-triazole derivatives has shown that some compounds in this category may have anticancer properties. This finding opens possibilities for the development of new cancer treatments (Bekircan et al., 2008).
Anticonvulsant Activity
The anticonvulsant activity of amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid has been studied, suggesting potential applications in managing convulsions and related disorders (Arustamyan et al., 2019).
Drug Development and Synthesis
Research has explored the synthesis of 5-amino-1,2,3-triazole-4-carboxylates for creating triazole-based scaffolds. This work is significant in the field of drug development, particularly in the creation of peptidomimetics and biologically active compounds (Ferrini et al., 2015).
Safety And Hazards
Without specific safety data, it’s difficult to provide detailed information on the safety and hazards of this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment, and its use should be in compliance with local regulations and guidelines.
Future Directions
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity (if any). It could potentially be explored for use in various fields such as medicinal chemistry, materials science, or chemical biology, among others.
Please note that this is a general analysis based on the structure of the compound and its functional groups. For a more detailed and accurate analysis, specific experimental data and literature would be needed.
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-2-9-12(13(17)18)14-15-16(9)8-3-4-10-11(7-8)20-6-5-19-10/h3-4,7H,2,5-6H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDRUVZOJMEZLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC3=C(C=C2)OCCO3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B1420286.png)
![2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B1420290.png)




![5-{[(2-Chlorophenyl)methyl]sulfanyl}pyridin-2-amine](/img/structure/B1420297.png)



![2-{[(2-Methoxyphenyl)methyl]sulfanyl}aniline](/img/structure/B1420303.png)
![N-[(6-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine](/img/structure/B1420305.png)
